![molecular formula C16H13N5O3S3 B2783309 N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 303788-24-1](/img/structure/B2783309.png)
N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
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Overview
Description
N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C16H13N5O3S3 and its molecular weight is 419.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the EGFR and LCK kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It shows moderate inhibition of the EGFR and LCK kinases . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
The affected pathways primarily involve cell growth and proliferation. By inhibiting EGFR and LCK kinases, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell growth .
Result of Action
The compound’s action results in the activation of caspase-3/7 in A549 cells . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis). Therefore, the activation of caspase-3/7 suggests that the compound may induce apoptosis in cancer cells.
Biological Activity
N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological activity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
It features a sulfonamide group which is known for its diverse biological activities, including antimicrobial properties. The structural complexity is attributed to the triazatricyclo structure that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in pathogens and potentially in human cells. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis pathways in bacteria. This inhibition can lead to bacteriostatic effects against a range of bacterial strains.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-sulfamoylphenyl)acetamide exhibit significant antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : Studies have shown that related sulfonamides effectively inhibit the growth of various bacteria including Escherichia coli and Staphylococcus aureus .
- Fungal Activity : The compound may also demonstrate antifungal properties; sulfonamides have been documented to inhibit fungal growth by interfering with nucleic acid synthesis .
Pathogen | Activity | Reference |
---|---|---|
E. coli | Inhibition | |
Staphylococcus aureus | Inhibition | |
Fungi (various species) | Antifungal activity |
Case Studies
- Sulfonamide Derivatives : A study on the efficacy of various sulfonamide derivatives demonstrated that modifications in the sulfonamide group significantly affect their antimicrobial potency . This indicates that N-(4-sulfamoylphenyl)-2-{7-thia... could be optimized for enhanced activity.
- Clinical Applications : In clinical settings, compounds with similar structures have been utilized effectively against resistant strains of bacteria, highlighting the importance of exploring N-(4-sulfamoylphenyl)-2-{7-thia... for potential therapeutic applications in treating infections caused by resistant pathogens .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the safety and efficacy of N-(4-sulfamoylphenyl)-2-{7-thia...:
- Absorption and Distribution : Preliminary studies suggest that compounds in this class are well absorbed and distributed within biological systems, although specific data for this compound remains limited.
- Toxicity Assessment : Toxicological evaluations indicate low toxicity levels in animal models, making it a candidate for further development .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide typically involves a multi-step process that integrates various chemical reactions to produce the desired thiadiazole derivatives. Recent studies have highlighted green synthesis methods that utilize environmentally friendly solvents and conditions to enhance yield and reduce waste.
- Starting Materials : The synthesis often begins with 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide as a key intermediate.
- Reactions : The compound undergoes heterocyclization reactions with aldehydes or ketones under mild conditions to form the thiadiazole ring.
- Characterization : The final product is characterized using spectroscopic techniques such as FT-IR and NMR to confirm its structure and purity.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
Antiviral Activity
Recent studies have indicated that derivatives of this compound show promising antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro) enzyme essential for viral replication. Molecular docking studies reveal strong binding affinities with energy scores suggesting effective inhibition mechanisms .
Antitumor Properties
The compound has been evaluated for its anticancer potential against various cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). In vitro studies demonstrate significant cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin . The mechanism of action may involve the inhibition of DNA and RNA synthesis in cancer cells .
Insecticidal Activity
Insecticidal assays have shown that the compound possesses notable toxicity against agricultural pests like Spodoptera littoralis, indicating potential applications in pest control . The lethal concentration (LC50) values suggest varying degrees of effectiveness among different derivatives.
Case Study 1: Antiviral Efficacy
A study focused on the antiviral properties of synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives demonstrated their ability to bind effectively to the active site of the SARS-CoV-2 Mpro enzyme. Compounds showed binding energies significantly lower than those of standard antiviral drugs .
Case Study 2: Antitumor Activity
Another investigation into the anticancer effects revealed that specific thiadiazole derivatives exhibited high potency against HepG-2 and A-549 cell lines through mechanisms involving DNA replication inhibition . These findings were supported by molecular docking analyses that highlighted interactions with key biological targets associated with tumorigenesis.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S3/c17-27(23,24)11-7-5-10(6-8-11)18-14(22)9-25-15-19-20-16-21(15)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H,18,22)(H2,17,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWAEAYLWOUWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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